molecular formula C22H10N4 B1434540 2,2'-(2-Vinylanthracene-9,10-diylidene)dimalononitrile CAS No. 1612793-07-3

2,2'-(2-Vinylanthracene-9,10-diylidene)dimalononitrile

Cat. No.: B1434540
CAS No.: 1612793-07-3
M. Wt: 330.3 g/mol
InChI Key: SUTLXPZYDBOIRV-UHFFFAOYSA-N
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Description

2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile is a biochemical reagent that typically finds its applications in intricate biomedical research . It is also known by the synonym 9,10-Bis (dicyanomethylene)-2-vinylanthracene .


Molecular Structure Analysis

The molecular formula of 2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile is C22H10N4 . The molecular weight is 330.35 g/mol .


Physical And Chemical Properties Analysis

2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile is a solid at 20 degrees Celsius . It is sensitive to light and air .

Scientific Research Applications

Bioimaging Applications

One significant application of 2,2'-(2-Vinylanthracene-9,10-diylidene)dimalononitrile is in the field of bioimaging. Yang et al. (2021) developed novel donor-acceptor-donor type second near-infrared aggregation-induced emission (AIE) fluorophores based on this compound. These fluorophores show excellent photostability and have been used successfully for high-resolution imaging of mouse ear vessels, highlighting their potential in biological imaging applications (Yang et al., 2021).

Solar Cell Applications

Kıvrak et al. (2017) explored the use of anthracene derivatives, including those similar to this compound, in the development of organic solar cells (OSC). Their research indicated that these compounds, due to their electrochemical and electro-optical properties, are good candidates for photovoltaic device applications, although the specific derivatives used in their study did not increase OSC performance significantly (Kıvrak et al., 2017).

Photocatalytic Applications

Sau and Samanta (2022) synthesized triphenylamine-based donor-acceptor conjugated microporous polymers using a derivative of this compound. These polymers were used for visible-light-driven oxidative hydroxylation of phenylboronic acids, demonstrating the potential of this compound in photocatalytic applications (Sau & Samanta, 2022).

Electroluminescent and Photophysical Applications

Wang and Leung (2013) investigated the synthesis of highly soluble blue emitting polymers based on 2-vinylanthracene, a related compound to this compound. Their research contributes to understanding the potential of such compounds in electroluminescent applications, highlighting their promising photophysical properties (Wang & Leung, 2013).

Mechanism of Action

Properties

IUPAC Name

2-[10-(dicyanomethylidene)-3-ethenylanthracen-9-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N4/c1-2-14-7-8-19-20(9-14)22(16(12-25)13-26)18-6-4-3-5-17(18)21(19)15(10-23)11-24/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTLXPZYDBOIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612793-07-3
Record name 2,2'-(2-Vinylanthracene-9,10-diylidene)dimalononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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